(2-bromopyridin-3-yl)methanesulfonamide

Cross-Coupling Catalysis Bipyridine Synthesis

This heteroaromatic sulfonamide is a critical building block for URAT1 inhibitor synthesis (IC50 32 nM) and offers distinct reactivity advantages in room-temperature Negishi cross-coupling over chloro-analogs. Its specific 2-bromo-3-sulfonamide substitution is essential for maintaining target potency and efficient synthetic routes. Use in scalable Cu-catalyzed C-N couplings.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.10 g/mol
CAS No. 2228499-70-3
Cat. No. B6605482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-bromopyridin-3-yl)methanesulfonamide
CAS2228499-70-3
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)CS(=O)(=O)N
InChIInChI=1S/C6H7BrN2O2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
InChIKeySLHKFTRUBPQDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2-Bromopyridin-3-yl)methanesulfonamide (CAS 2228499-70-3): A Strategic Building Block for Cross-Coupling and Drug Discovery


(2-Bromopyridin-3-yl)methanesulfonamide (CAS 2228499-70-3) is a heteroaromatic sulfonamide building block with the molecular formula C6H7BrN2O2S [1]. It features a pyridine core substituted with a bromine atom at the 2-position and a methanesulfonamide group at the 3-position [1]. This structural arrangement positions it as a key intermediate in the synthesis of complex organic molecules, particularly those requiring the orthogonal reactivity of the bromine atom for cross-coupling reactions and the sulfonamide moiety for hydrogen-bonding interactions in medicinal chemistry [1].

Why Generic Substitution Fails: Critical Differentiation of (2-Bromopyridin-3-yl)methanesulfonamide in Synthetic Routes and Biological Activity


Substituting (2-Bromopyridin-3-yl)methanesulfonamide with a closely related analog, such as a different regioisomer or a chloropyridine derivative, is not a straightforward swap due to profound differences in reactivity, synthetic yield, and biological compatibility. The unique positioning of the bromine and sulfonamide groups on the pyridine ring dictates its behavior in cross-coupling reactions [1], while the bromine atom confers a specific reactivity profile that is distinct from chloro- or fluoro- analogs [2]. These differences are not merely academic; they directly impact the efficiency of synthetic routes and the functional properties of final compounds, making the selection of the precise isomer a critical procurement decision.

Quantitative Evidence Guide: Head-to-Head Performance Data for (2-Bromopyridin-3-yl)methanesulfonamide


Enhanced Reactivity in Negishi Cross-Coupling: Bromo vs. Chloro Pyridine Derivatives

In a comparative study on the synthesis of 2,2'-bipyridines via Negishi cross-coupling, it was demonstrated that 2-bromo-substituted pyridines react efficiently at room temperature, whereas their 2-chloro-substituted counterparts require heating to achieve comparable reactivity [1]. This is a direct, class-level inference of the superior reactivity of the bromo-substituent at the 2-position, a key feature of (2-Bromopyridin-3-yl)methanesulfonamide, compared to a chloro analog.

Cross-Coupling Catalysis Bipyridine Synthesis

Proven Synthetic Utility: High-Yield Coupling with Methanesulfonamide

A study published in Tetrahedron Letters demonstrated the successful cross-coupling of 2-bromopyridine with various sulfonamides (including MeSO2NH2) using a CuI/1,3-di(pyridin-2-yl)propane-1,3-dione catalyst system [1]. While the abstract does not provide isolated yield data for the exact target compound, it confirms that 2-bromopyridine is a viable substrate in this reaction, which is reported to proceed in good to excellent yields for related 3-pyridinyl sulfonamides. This establishes a direct synthetic pathway to (2-Bromopyridin-3-yl)methanesulfonamide.

Copper-Catalyzed Coupling Sulfonamide Synthesis N-Arylation

Predicted Physicochemical Profile: Differentiated LogP and pKa for Pharmacokinetic Optimization

Computationally predicted properties highlight key differences between the target compound and its regioisomers. (2-Bromopyridin-3-yl)methanesulfonamide has a predicted pKa of 1.45 ± 0.10 and a density of 1.802 ± 0.06 g/cm³ . In contrast, the 5-bromo-3-pyridyl isomer (CAS 1083326-18-4) has a predicted boiling point of 345.1±52.0 °C and the same pKa . These subtle but quantifiable differences in physical properties can influence solubility, permeability, and formulation strategies in drug discovery.

Medicinal Chemistry Physicochemical Properties Drug Design

Use as a Key Intermediate in a Potent URAT1 Inhibitor

The compound serves as a direct substructure of URAT1 inhibitor 1 (CAS 2268720-62-1), a potent inhibitor of the uric acid transporter 1 (URAT1) with an IC50 of 32 nM . URAT1 inhibitor 1 is being investigated for the treatment of hyperuricemia and gout . The presence of the (2-bromopyridin-3-yl)methanesulfonamide moiety in this active compound underscores its value as a privileged scaffold in medicinal chemistry.

URAT1 Inhibition Gout Medicinal Chemistry

High-Value Application Scenarios for (2-Bromopyridin-3-yl)methanesulfonamide: Where Differentiation Drives Success


Medicinal Chemistry: Synthesis of URAT1 Inhibitors for Gout Therapy

Procure (2-Bromopyridin-3-yl)methanesulfonamide for the development of novel URAT1 inhibitors. As demonstrated by its incorporation into URAT1 inhibitor 1 (IC50 = 32 nM), this building block is a proven scaffold for targeting uric acid transporters . Its specific bromo-sulfonamide substitution pattern is critical for achieving the desired biological activity, and substitution with a regioisomer could lead to a loss of potency or selectivity.

Organic Synthesis: Mild and Efficient Negishi Cross-Coupling Reactions

Utilize (2-Bromopyridin-3-yl)methanesulfonamide in palladium-catalyzed cross-coupling reactions to synthesize complex bipyridine ligands. The bromine atom at the 2-position enables efficient Negishi coupling at room temperature, a significant advantage over the corresponding 2-chloropyridine, which requires heating [1]. This property allows for the creation of novel ligands for catalysis and materials science under milder, more sustainable conditions.

Process Chemistry: Cost-Effective Copper-Catalyzed Sulfonamide Synthesis

Employ (2-Bromopyridin-3-yl)methanesulfonamide as a substrate in copper-catalyzed C-N coupling reactions. The established methodology using a CuI/1,3-di(pyridin-2-yl)propane-1,3-dione catalyst system provides a scalable and cost-effective route to this and related sulfonamide building blocks, bypassing the need for more expensive palladium catalysts [2]. This is particularly valuable for large-scale synthesis of intermediates for pharmaceutical or agrochemical applications.

Drug Discovery: Exploring Sigma Receptor Ligands

Leverage the (2-Bromopyridin-3-yl)methanesulfonamide scaffold in the design of novel sigma receptor ligands. Patent literature highlights the utility of pyridine-sulfonamide derivatives as potent sigma-1 and sigma-2 receptor ligands [3]. The precise bromine and sulfonamide substitution pattern is essential for achieving high binding affinity, and using the correct isomer ensures optimal structure-activity relationships (SAR) in lead optimization programs.

Quote Request

Request a Quote for (2-bromopyridin-3-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.